3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
Description
3,5-Dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic benzamide derivative characterized by a 3,5-dichlorophenyl carboxamide core linked to a phenyl ring substituted with a [(4-methylphenyl)sulfanyl]methyl group.
Properties
IUPAC Name |
3,5-dichloro-N-[4-[(4-methylphenyl)sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NOS/c1-14-2-8-20(9-3-14)26-13-15-4-6-19(7-5-15)24-21(25)16-10-17(22)12-18(23)11-16/h2-12H,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNLYQXYZWMTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzenecarboxamide compounds .
Scientific Research Applications
3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to two closely related derivatives:
3,5-Dichloro-N-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)benzenecarboxamide (CAS: 306980-63-2)
3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (CAS: 338398-63-3)
Table 1: Structural and Physicochemical Comparison
Key Observations :
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The 4-fluoro derivative’s higher XLogP3 (6.1) indicates greater lipophilicity than the target compound, which may enhance blood-brain barrier penetration but increase off-target binding risks .
- Solubility: The 3-cyano derivative’s polar cyano group improves aqueous solubility, which is critical for oral bioavailability but may limit intracellular accumulation .
- Metabolic Stability : Fluorine’s presence in the 4-fluoro derivative could reduce oxidative metabolism, extending half-life compared to the target compound .
Biological Activity
3,5-Dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C21H17Cl2NOS
- Molecular Weight : 402.33 g/mol
Structural Features
The structural composition includes:
- Two chlorine atoms at the 3 and 5 positions of the benzene ring.
- A sulfanyl group attached to a methylphenyl moiety.
- A carboxamide functional group that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The antibacterial activity of related compounds has been tested against various strains, including:
- Escherichia coli
- Staphylococcus aureus
These studies suggest that the presence of chlorine and sulfanyl groups may enhance the antimicrobial efficacy of the compound .
Antifungal Properties
In addition to antibacterial effects, derivatives of similar compounds have shown antifungal activity. The screening for antifungal properties against common pathogens is crucial for evaluating their therapeutic potential .
Synthesis and Evaluation
A notable study synthesized various derivatives of benzenecarboxamide and evaluated their biological activities. The study confirmed that modifications in the molecular structure significantly influenced both antibacterial and antifungal activities. The most active derivatives were those that retained the dichloro and sulfanyl functionalities, which are believed to enhance bioactivity due to increased lipophilicity and better membrane penetration .
Comparative Analysis
The following table summarizes the biological activity findings of related compounds:
Future Directions
Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profile will also be essential for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
